2-[1-(2,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole
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Overview
Description
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with dimethylphenoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2,4-dimethylphenoxyethyl bromide. This intermediate is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under basic conditions to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]AZEPANE
- N-[2-(2,4-DIMETHYLPHENOXY)ETHYL]CYCLOPENTANAMINE OXALATE
- N-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-2-METHYLBENZAMIDE
Uniqueness
Compared to similar compounds, 2-[1-(2,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE stands out due to its unique benzodiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H22N2O |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-11-6-7-18(14(4)8-11)22-15(5)19-20-16-9-12(2)13(3)10-17(16)21-19/h6-10,15H,1-5H3,(H,20,21) |
InChI Key |
MLUJWXWNOVZULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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